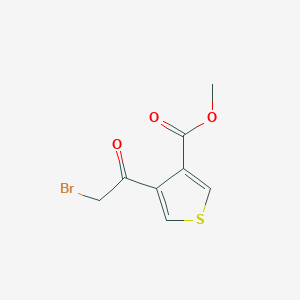

Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2-bromoacetyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-12-8(11)6-4-13-3-5(6)7(10)2-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIFLKAOGMZLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common synthetic route involves the bromination of 4-acetylthiophene-3-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions. The resulting bromoacetyl derivative is then esterified using methanol in the presence of an acid catalyst to yield this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the bromoacetyl group undergoes substitution with nucleophiles such as amines, thiols, and azides.

Example : Reaction with thiourea in ethanol yields 4-amino-2-(thiophene-3-carbonyl)thiazole , confirmed via IR and NMR .

Cyclization Reactions

Intramolecular cyclization is facilitated by the bromoacetyl group’s electrophilic carbon and the thiophene ring’s sulfur atom.

Mechanism : Cyclization involves nucleophilic attack by sulfur or nitrogen atoms on the bromoacetyl carbon, followed by elimination of HBr .

Cross-Coupling Reactions

The bromoacetyl group participates in palladium-catalyzed couplings for biaryl synthesis.

Limitation : Steric hindrance from the methyl ester group reduces reactivity at the 3-position .

Reduction and Oxidation

The ketone and ester functionalities enable redox transformations.

Caution : Over-oxidation may degrade the thiophene ring .

Comparison with Analogues

The 3-carboxylate group distinguishes its reactivity from similar bromoacetyl-thiophenes:

Stability and Handling

Scientific Research Applications

Scientific Research Applications

The compound exhibits a plethora of biological activities and serves as a valuable intermediate in various chemical syntheses. Below are key applications:

Medicinal Chemistry

- Anticancer Activity : Research indicates that methyl 4-(2-bromoacetyl)thiophene-3-carboxylate has potential anticancer properties, inhibiting the proliferation of cancer cells through various biochemical pathways. Studies have shown that thiophene derivatives can interact with specific enzymes or receptors, elucidating their mechanisms of action.

- Antimicrobial Properties : The compound is also explored for its antimicrobial effects. Thiophene derivatives have demonstrated activity against various bacterial strains, making them candidates for new antibacterial agents .

Material Science

- Organic Semiconductors : this compound serves as an intermediate in synthesizing more complex thiophene derivatives used in organic semiconductors and light-emitting diodes (OLEDs). Its structural properties enable it to participate in electronic applications.

Industrial Applications

- Corrosion Inhibitors : In industrial chemistry, this compound is utilized in the formulation of corrosion inhibitors, which are crucial for protecting metal surfaces from degradation.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent. Further investigation into its mechanism revealed that it induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiophene derivatives, including this compound. The compound exhibited inhibition against resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through broth dilution methods, providing quantitative insights into its efficacy .

Data Summary

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Thiophene Derivatives

Methyl 2-(2-Chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (CAS 610275-54-2)

- Structural Differences : Replaces the bromoacetyl group with a chloroacetamido group and introduces a 3,4-dimethylphenyl substituent at position 4 .

- Reactivity: The chloroacetamido group is less reactive than bromoacetyl due to the weaker leaving group ability of Cl⁻ compared to Br⁻.

- Applications : Likely used in targeted drug delivery due to the amide linkage’s stability and phenyl group’s lipophilicity.

Ethyl 4-(4-Bromophenyl)-2-[[3-(4-chlorophenyl)-2-cyano-prop-2-enoyl]amino]thiophene-3-carboxylate

- Structural Differences: Substitutes bromoacetyl with a cyanoacryloyl-amino group and incorporates a 4-bromophenyl substituent .

- Applications : Suitable for materials science or as a kinase inhibitor scaffold due to extended conjugation.

Amino-Substituted Thiophene Carboxylates

Methyl 2-Amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (CAS 350990-34-0)

- Structural Differences: Replaces bromoacetyl with an amino group and adds a 4-isobutylphenyl substituent .

- Reactivity: The amino group enhances nucleophilicity, enabling Schiff base formation or diazotization. The isobutylphenyl group increases lipophilicity, improving membrane permeability.

- Applications: Potential use in antiviral or anticancer agents, leveraging the amino group’s versatility in derivatization.

Methyl 2-Amino-4-[4-(propan-2-yloxy)phenyl]thiophene-3-carboxylate

- Structural Differences: Features an isopropoxy phenyl group and an amino substituent .

- Reactivity: The ether linkage (isopropoxy) enhances metabolic stability compared to ester groups. The amino group allows for peptide coupling or metal coordination.

- Applications : Useful in designing CNS drugs due to improved blood-brain barrier penetration from the ether group.

Sulfonamide and Sulfonyl Derivatives

Methyl 2-((N-(3-Bromopropyl)-4-methylphenyl)sulfonamido)thiophene-3-carboxylate (7a and 7b)

- Structural Differences : Incorporates a sulfonamido group and a bromopropyl chain instead of bromoacetyl .

- Reactivity : The bromine is part of an alkyl chain, enabling alkylation reactions. The sulfonamide group improves aqueous solubility and thermal stability.

- Applications : Suitable for protein-binding studies or as enzyme inhibitors due to sulfonamide’s affinity for active sites.

Comparative Data Table

| Compound Name | Substituents (Position) | Molecular Weight | Key Reactivity | Applications |

|---|---|---|---|---|

| Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate | Bromoacetyl (4), COOMe (3) | ~273.1 (est.) | Nucleophilic substitution (Br) | Prodrug synthesis, alkylating agents |

| Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | Chloroacetamido (2), 3,4-dimethylphenyl (4) | 337.82 | Amide coupling, SN2 (Cl) | Targeted therapeutics |

| Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | Amino (2), isobutylphenyl (4) | 289.39 | Diazotization, Schiff base formation | Antiviral/anticancer research |

| Methyl 2-((N-(3-bromopropyl)sulfonamido)thiophene-3-carboxylate | Sulfonamido (2), bromopropyl | ~360.3 (est.) | Alkylation (Br), sulfonamide-protein interaction | Enzyme inhibition, bioconjugation |

Key Research Findings

- Reactivity Trends: Bromoacetyl derivatives exhibit higher reactivity in nucleophilic substitutions compared to chloro or amino analogs, making them preferred for kinetic studies or rapid conjugation .

- Biological Activity: Amino-substituted thiophenes (e.g., ) show enhanced binding to biological targets like kinases, while sulfonamides () improve solubility and stability .

- Synthetic Utility : The Gewald method () is widely used for thiophene synthesis, but bromoacetyl introduction may require controlled halogenation to avoid side reactions .

Biological Activity

Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate is a thiophene-based compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological activities. The presence of the bromoacetyl group enhances its reactivity and potential interactions with biological targets.

Target of Action

The compound interacts with various biological targets, including enzymes and receptors involved in critical biochemical pathways. Thiophene derivatives generally exhibit a wide range of pharmacological properties due to their ability to modulate these targets.

Mode of Action

This compound is believed to exert its effects through multiple mechanisms:

- Anticancer Activity : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting a potential role as an antibacterial agent.

- Anti-inflammatory Effects : Thiophene derivatives often modulate inflammatory responses, contributing to their therapeutic potential.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

| This compound | HEPG2 | 8.0 |

| This compound | DLD1 | 6.5 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that it exhibits significant activity against several strains of bacteria, including multi-drug resistant strains:

| Bacterial Strain | Zone of Inhibition (mm) at 50 mg/mL |

|---|---|

| E. coli | 15 ± 2 |

| S. aureus | 12 ± 1 |

| P. aeruginosa | 10 ± 1 |

These results highlight its potential as a lead compound in the development of new antibiotics.

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted on various thiophene derivatives found that this compound demonstrated superior cytotoxicity compared to other analogs, particularly against breast and liver cancer cell lines .

- Antimicrobial Screening : In a comparative study involving multiple compounds, this compound showed promising results against resistant bacterial strains, suggesting its utility in treating infections caused by such pathogens .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

Q. Characterization :

- NMR Spectroscopy : Confirm the presence of the bromoacetyl group (e.g., ¹H NMR: δ ~4.3 ppm for -COCH₂Br; ¹³C NMR: δ ~30 ppm for CH₂Br) .

- IR Spectroscopy : Detect carbonyl stretches (ester C=O ~1700 cm⁻¹, ketone C=O ~1680 cm⁻¹) .

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₈H₇BrO₃S) and isotopic patterns for bromine .

- X-ray Crystallography : Resolve crystal structure if single crystals are obtained (using SHELX software for refinement) .

- Melting Point Analysis : Compare with literature values to assess purity (e.g., lists CAS 2230803-90-2 but lacks data; cross-reference analogs in and ) .

Advanced: How can researchers optimize reaction yields and address low purity in the bromoacetylation step?

Methodological Answer:

- Optimization Strategies :

- Purity Challenges :

Advanced: How to resolve contradictions in reported synthetic methods for similar thiophene derivatives?

Methodological Answer:

- Case Study : reports acrylamide formation via Schiff base intermediates, while uses direct acylation. For bromoacetyl derivatives:

Advanced: What are the applications of this compound in designing bioactive molecules?

Methodological Answer:

- Pharmaceutical Intermediates : The bromoacetyl group serves as an electrophilic "warhead" for covalent inhibitors (e.g., targeting cysteine residues in enzymes) .

- Material Science : Thiophene cores are used in conductive polymers; bromoacetyl enables crosslinking for thin-film applications .

- Case Study : Analogous compounds in show utility in endometriosis drug intermediates (e.g., Relugolix synthesis) via Suzuki couplings or nucleophilic substitutions .

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatives?

Methodological Answer:

- DFT Calculations : Model the electron density of the thiophene ring to predict bromoacetyl group reactivity at the 4-position vs. other sites .

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) to guide functionalization of the ester or bromo groups .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.